

# Application Note: Analysis of Thiamethoxam Residues in Plant Nectar and Pollen

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## Compound of Interest

Compound Name: *Thiamethoxam*

Cat. No.: *B8817583*

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## Abstract

This document provides a detailed protocol for the quantitative analysis of **thiamethoxam** residues in plant nectar and pollen, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology is based on established analytical techniques, primarily utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high sensitivity and accuracy for the detection of **thiamethoxam**, a systemic neonicotinoid insecticide that can be present in these matrices and pose a risk to pollinators.

## Introduction

**Thiamethoxam** is a broad-spectrum, systemic insecticide widely used in agriculture.<sup>[1]</sup> Its systemic nature allows it to be absorbed and translocated throughout the plant, including to the nectar and pollen.<sup>[2][3]</sup> As pollinators like bees primarily feed on nectar and pollen, they are susceptible to exposure to **thiamethoxam** residues, which has raised concerns about potential sublethal effects on pollinator health.<sup>[4][5][6][7]</sup> Therefore, sensitive and reliable analytical methods are crucial for monitoring **thiamethoxam** levels in these key environmental matrices. This protocol details a validated method for the extraction and quantification of **thiamethoxam** in nectar and pollen samples.

## Experimental Protocol

This protocol is divided into three main stages: sample collection, sample preparation and extraction, and instrumental analysis.

## Sample Collection

### 2.1.1. Nectar Collection

Nectar should be collected from flowers using microcapillary pipettes or by centrifugation.[8][9] To prevent cross-contamination, a new disposable tip should be used for each sample plot.[9] For small flowers, nectar can be extracted by removing the sepals and petals to expose the nectaries and then collecting the nectar with a micropipette.[8] Alternatively, for a larger number of small flowers, nectar can be collected by centrifugation. This involves placing the flowers in a centrifuge tube with a small hole at the bottom, which is then placed inside a larger tube. Centrifugation at high speed (e.g., 12,000 rpm for 20 minutes) will force the nectar into the outer tube.[8] Collected nectar samples should be stored in PTFE-lined tubes at -20°C until analysis.[8][9]

### 2.1.2. Pollen Collection

Pollen can be collected by dissecting the anthers from the flowers.[9] The anthers can be brought to the laboratory where the pollen is carefully removed using forceps.[9] To avoid cross-contamination between samples, forceps should be cleaned with alcohol (96%) and gloves changed between each sample.[9] Another method involves installing pollen traps at the entrance of beehives, which dislodge pollen from foraging bees as they enter.[8] The collected pollen loads can then be gathered and stored in glass vials at -20°C until analysis.[8]

## Sample Preparation and Extraction (Modified QuEChERS Method)

This procedure is a modification of the widely used QuEChERS protocol.[4][5]

- Sample Homogenization:
  - For pollen, weigh approximately 1-5 g of the sample into a 50 mL centrifuge tube.[4][5] Add a small amount of purified water and a few drops of acetonitrile to create a slurry.[8]

- For nectar, if the volume is less than 15 mL, add purified water to reach a final volume of 15 mL in a 50 mL centrifuge tube.[\[4\]](#)[\[5\]](#)
- Internal Standard: Add an appropriate internal standard, such as isotopically labeled imidacloprid (d-4), to each sample.[\[4\]](#)[\[5\]](#)
- Extraction:
  - Add 15 mL of acetonitrile to the centrifuge tube.[\[4\]](#)[\[5\]](#)
  - Add 6 g of anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) and 1.5 g of sodium acetate.[\[4\]](#)[\[5\]](#)
  - Cap the tube and vortex vigorously for 1 minute.
  - Centrifuge the sample at 3400 rpm for 5 minutes.[\[10\]](#)
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing a mixture of primary secondary amine (PSA) and C18 sorbents.[\[11\]](#) This step helps in removing interfering matrix components.
  - Vortex for 1 minute and then centrifuge for 3 minutes at 3500 rpm.[\[10\]](#)
- Final Preparation:
  - Take an aliquot of the cleaned supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40-50°C.[\[10\]](#)[\[12\]](#)
  - Reconstitute the residue in a suitable volume (e.g., 0.5 - 1 mL) of the initial mobile phase (e.g., 90:10 water:methanol or 50:50 0.1% formic acid:0.1% formic acid in methanol).[\[10\]](#)[\[13\]](#)
  - Filter the reconstituted sample through a 0.22  $\mu\text{m}$  syringe filter into an autosampler vial for LC-MS/MS analysis.

## Instrumental Analysis (LC-MS/MS)

The analysis is performed using a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

- HPLC Conditions:
  - Column: A C18 reversed-phase column is commonly used (e.g., Zorbax SB-C18, 2.1 x 150 mm, 5  $\mu$ m or Phenomenex Kinetex C18, 150 mm x 4.6 mm).[6][14]
  - Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium phosphate, is employed. For example, a mobile phase of Methanol and Millipore water (60:40 v/v) can be used.[1]
  - Flow Rate: A typical flow rate is between 0.5 and 0.6 mL/min.[1][14]
  - Injection Volume: 10  $\mu$ L.[15]
  - Column Temperature: 25°C.[1]
- MS/MS Conditions:
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for **thiamethoxam**.

## Data Presentation

The following tables summarize the quantitative performance data for **thiamethoxam** analysis in nectar and pollen, compiled from various studies.

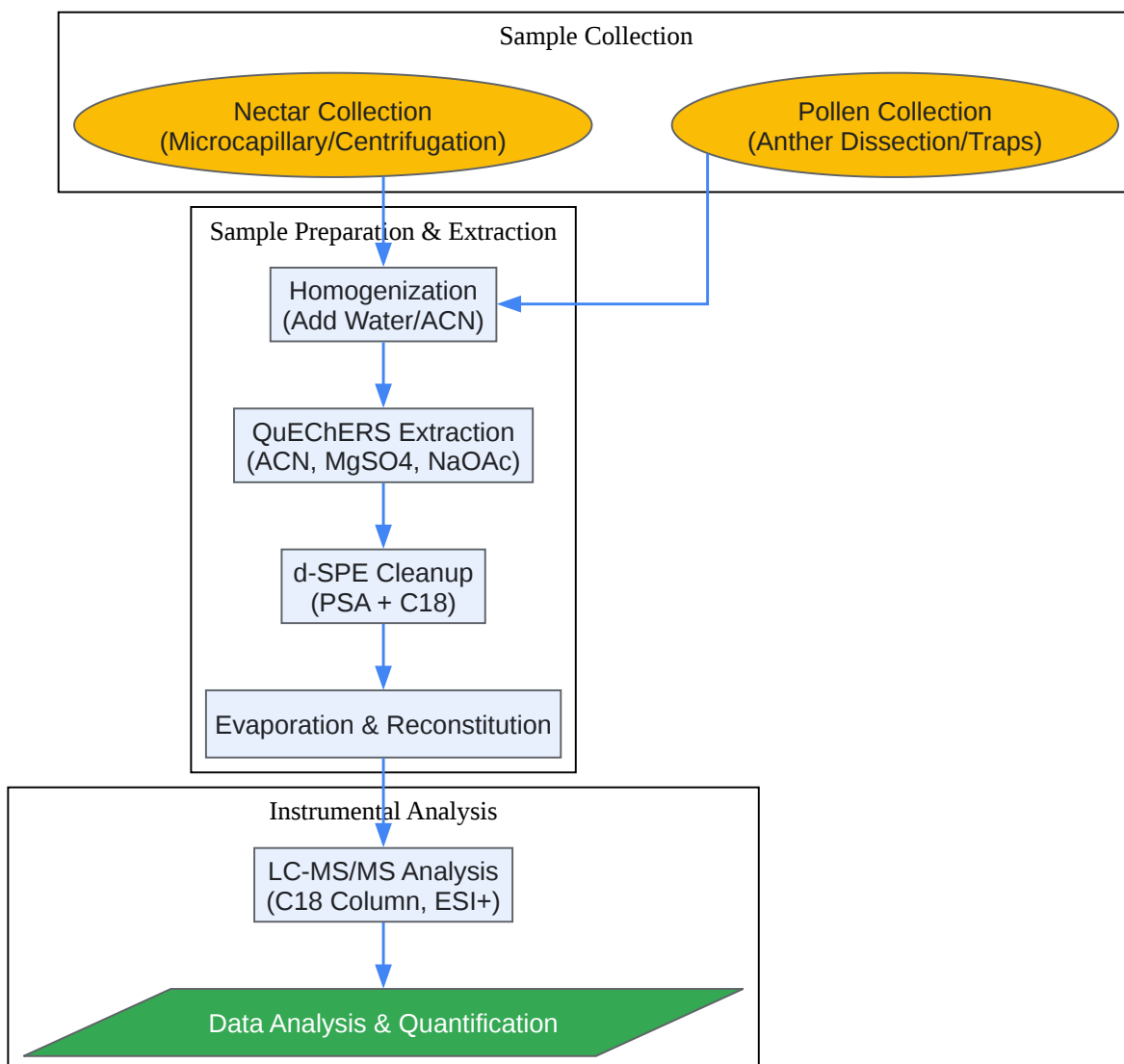
Table 1: Method Detection and Quantification Limits

Analyte	Matrix	Method	LOD	LOQ	Reference
Thiamethoxam	Nectar	LC-MS/MS	0.25 ppb	0.5 ppb	<a href="#">[13]</a>
Thiamethoxam	Pollen	LC-MS/MS	0.5 ppb	1.0 ppb	<a href="#">[13]</a>
Thiamethoxam	Honey	HPLC-DAD	2.5 µg/kg	7.5 µg/kg	<a href="#">[2]</a>
Thiamethoxam	General	LC-MS/MS	0.1 µg/mL	0.3 µg/mL	<a href="#">[11]</a>
Thiamethoxam	General	RP-HPLC	0.119 µg/ml	0.399 µg/ml	<a href="#">[1]</a>

Table 2: Recovery Rates and Precision

Analyte	Matrix	Fortification Level	Recovery (%)	RSD (%)	Reference
Thiamethoxam	Citrus Nectar	0.5 ppb (LOQ)	87	8.8	<a href="#">[13]</a>
Thiamethoxam	Citrus Nectar	5 ppb (10x LOQ)	95	5.3	<a href="#">[13]</a>
Thiamethoxam	General	Not Specified	70-120	<10	<a href="#">[11]</a>
Thiamethoxam	Honey	3 concentration levels	70-120	<20	<a href="#">[2]</a>

## Workflow Diagram



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Caption: Workflow for **Thiamethoxam** Residue Analysis in Nectar and Pollen.

## Conclusion

The described protocol provides a robust and sensitive method for the determination of **thiamethoxam** residues in plant nectar and pollen. The use of a modified QuEChERS extraction coupled with LC-MS/MS analysis allows for reliable quantification at low parts-per-billion levels, which is essential for assessing the exposure of pollinators to this systemic insecticide. Adherence to this protocol will enable researchers to generate high-quality data for environmental risk assessments and to better understand the potential impacts of neonicotinoids on ecosystems.

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